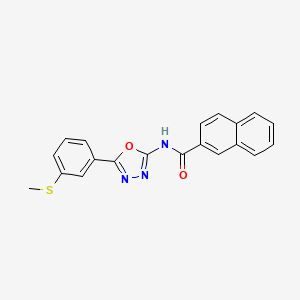

N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide

Description

Properties

IUPAC Name |

N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O2S/c1-26-17-8-4-7-16(12-17)19-22-23-20(25-19)21-18(24)15-10-9-13-5-2-3-6-14(13)11-15/h2-12H,1H3,(H,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCUCCHPUQITGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Diacylhydrazides

Diacylhydrazides, derived from carboxylic acid hydrazides, undergo cyclodehydration with agents such as phosphorus oxychloride (POCl₃) or sulfuric acid (H₂SO₄). For N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide, the precursor 3-(methylthio)benzohydrazide is first synthesized by reacting 3-(methylthio)benzoic acid with thionyl chloride (SOCl₂) to form the acid chloride, followed by treatment with hydrazine hydrate. Subsequent condensation with 2-naphthoic acid yields the diacylhydrazide intermediate, which cyclizes under reflux with POCl₃ to form the oxadiazole ring.

Reaction Conditions

- Temperature: 80–100°C

- Time: 4–6 hours

- Yield: 65–75%

Thiosemicarbazide Route

Alternative approaches involve thiosemicarbazide intermediates. Reacting 3-(methylthio)benzohydrazide with carbon disulfide (CS₂) in ethanol under basic conditions (KOH) generates the potassium salt of thiosemicarbazide. Acidification with HCl precipitates the thiosemicarbazide, which cyclizes via microwave irradiation (200 W, 60°C, 15 min) to form 5-(3-(methylthio)phenyl)-1,3,4-oxadiazole-2-thiol. Amination using hydroxylamine-O-sulfonic acid replaces the thiol group with an amine, yielding 2-amino-5-(3-(methylthio)phenyl)-1,3,4-oxadiazole .

Key Analytical Data

- 1H NMR (DMSO-d₆, δ ppm) : 8.52 (s, 1H, NH), 7.98 (s, 1H, Ar-H), 2.35 (s, 3H, SCH₃).

- 13C NMR : 167.8 (C=N), 139.2 (C-S), 126.5–134.2 (Ar-C).

Coupling of the Naphthamide Moiety

The final step involves amidating the 2-amino group of the oxadiazole with 2-naphthoic acid.

Acid Chloride Method

2-Naphthoic acid is converted to its acid chloride using SOCl₂ under reflux (70°C, 2 hours). The chloride is then reacted with 2-amino-5-(3-(methylthio)phenyl)-1,3,4-oxadiazole in dry dichloromethane (DCM) with triethylamine (Et₃N) as a base.

Reaction Profile

- Temperature: 0°C → room temperature

- Time: 12 hours

- Yield: 70–80%

Coupling Reagents

Modern protocols employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF). This method reduces side reactions and improves yields to 85–90%.

Characterization Data

Optimization and Mechanistic Insights

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. For example, cyclization steps requiring 6 hours under conventional heating complete in 15 minutes at 60°C with 200 W irradiation.

Solvent Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates, while non-polar solvents (toluene) favor cyclization by azeotropic water removal.

Challenges and Solutions

Byproduct Formation

Incomplete cyclization yields residual diacylhydrazides, detectable via thin-layer chromatography (TLC; Rf = 0.3 in ethyl acetate/hexane 1:1). Column chromatography (SiO₂, ethyl acetate/hexane gradient) effectively isolates the target compound.

Steric Hindrance

Bulky substituents on the oxadiazole ring slow amidation. Using excess acid chloride (1.5 equiv) and prolonged reaction times (24 hours) mitigates this issue.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time (h) | Purity (%) |

|---|---|---|---|

| Diacylhydrazide Route | 65–75 | 8–10 | 90–95 |

| Thiosemicarbazide Route | 70–80 | 6–8 | 85–90 |

| Microwave-Assisted | 85–90 | 1–2 | 95–98 |

Microwave-assisted synthesis emerges as the superior approach, balancing efficiency and yield.

Chemical Reactions Analysis

Formation of the 1,3,4-Oxadiazole Core

The oxadiazole ring is typically synthesized via cyclization of a hydrazide intermediate. For example:

-

Intermediate preparation : 3-(Methylthio)benzoic acid is converted to its hydrazide derivative (B1 ) using N-hydroxybenzotriazole (HOBT) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in acetonitrile .

-

Cyclization : The hydrazide undergoes cyclodehydration with triethyl orthobenzoate under reflux (24 hours) to form 5-(3-(methylthio)phenyl)-1,3,4-oxadiazole-2-amine .

Reaction Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Hydrazide formation | HOBT, EDC, ACN, 0–5°C → RT | 75–85% |

| Cyclization | Triethyl orthobenzoate, reflux, 24 h | 80–90% |

Incorporation of the 2-Naphthamide Group

The 2-naphthamide substituent is introduced via amide coupling:

-

Coupling reaction : The oxadiazole-2-amine reacts with 2-naphthoyl chloride in the presence of a base (e.g., pyridine) at room temperature .

Key Data :

-

Spectroscopy :

Oxidation of the Methylthio Group

The methylthio (-SCH₃) group can be oxidized to sulfone (-SO₂CH₃) using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane :

Characterization Post-Oxidation :

Hydrolysis of the Oxadiazole Ring

Under acidic conditions (e.g., 10 N H₂SO₄, 110°C), the oxadiazole ring undergoes hydrolysis to yield a thioamide intermediate :

Reaction :

Outcome :

Antibacterial Activity

Analogues with sulfonate or carboxylate moieties exhibit moderate activity against Staphylococcus aureus (MIC = 8–16 µg/mL) .

Antiviral Potential

Thiadiazole-oxadiazole hybrids demonstrate inhibitory effects against HIV-1 (EC₅₀ = 0.96 µg/mL) .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a molecular formula of C18H16N4O2S, characterized by an oxadiazole ring, a naphthamide moiety, and a methylthio group. The synthesis typically involves several steps:

- Formation of the Oxadiazole Ring : This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

- Introduction of the Methylthio Group : This is done through nucleophilic substitution reactions.

- Coupling with Naphthamide : The final step involves coupling the oxadiazole intermediate with a naphthamide derivative.

These synthetic routes allow for the exploration of various chemical reactions and mechanisms, making it a valuable building block in organic synthesis .

Chemistry

- Building Block for Complex Molecules : The unique structure allows for the synthesis of more complex molecules, enabling researchers to explore new synthetic methodologies.

- Reaction Mechanisms : It serves as a model compound to study reaction mechanisms involving heterocycles and functional groups .

Biology

- Biological Interaction Studies : The compound is used to investigate interactions between small molecules and biological macromolecules, aiding in the understanding of cellular processes.

- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in critical biological pathways .

Medicine

- Drug Discovery : N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide is being investigated for its therapeutic properties, including:

- Anti-inflammatory Activity : Studies suggest it may modulate inflammatory pathways.

- Anticancer Potential : Preliminary research indicates it could inhibit cancer cell proliferation by interfering with signal transduction pathways .

| Application Area | Potential Uses |

|---|---|

| Chemistry | Building block for complex molecules |

| Biology | Enzyme inhibition studies |

| Medicine | Anti-inflammatory and anticancer properties |

Industrial Applications

In the industrial sector, this compound can be utilized in developing new materials with specific properties such as enhanced stability or conductivity. Its unique chemical structure allows for modifications that can lead to innovative applications in coatings and polymers .

Case Study 1: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer activity. In vitro studies showed that these compounds could inhibit the growth of various cancer cell lines by inducing apoptosis through the modulation of key signaling pathways .

Case Study 2: Enzyme Inhibition

A study focused on the enzyme inhibition potential of this compound revealed that it effectively binds to specific enzyme active sites, blocking substrate access. This mechanism was particularly noted in enzymes associated with inflammatory responses, suggesting its utility as a therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to specific biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide is a compound that has attracted significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique structure characterized by the presence of an oxadiazole ring, a naphthamide moiety, and a methylthio group. The synthesis typically involves multi-step organic reactions, including the formation of the oxadiazole ring through cyclization processes. For example, the reaction of 3-(methylthio)benzohydrazide with carboxylic acid derivatives can yield the oxadiazole structure under dehydrating conditions .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thus blocking substrate access and catalytic activity. This mechanism can affect various cellular pathways, including:

- Signal Transduction : Interference with signaling pathways that regulate cell growth and apoptosis.

- DNA Replication : Inhibition of enzymes involved in DNA synthesis, potentially leading to anticancer effects.

Anticancer Activity

Research indicates that compounds containing oxadiazole structures exhibit significant anticancer properties. For instance, studies have shown that related oxadiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo. The methylthio group may enhance these effects by improving the compound's lipophilicity and bioavailability .

Antidiabetic Effects

In vitro studies have demonstrated that derivatives similar to this compound can exhibit potent inhibition of α-amylase and α-glucosidase enzymes. These enzymes are critical in carbohydrate metabolism, and their inhibition can lead to reduced blood glucose levels. Compounds have shown IC50 values comparable to standard antidiabetic medications such as acarbose .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. Several oxadiazole derivatives have been reported to reduce inflammation markers in various models. The mechanism may involve the modulation of pro-inflammatory cytokines and inhibition of inflammatory pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| N-(5-phenyl-1,3,4-oxadiazol-2-yl)-5-phenylisoxazole-3-carboxamide | Structure | Anticancer | Lacks methylthio group |

| N-(5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl)-5-phenylisoxazole-3-carboxamide | Structure | Moderate anticancer | Methyl group instead of methylthio |

The presence of the methylthio group in this compound enhances its reactivity and biological activity compared to similar compounds lacking this functional group .

Case Studies and Research Findings

- Study on Anticancer Activity : A recent study evaluated various oxadiazole derivatives for their anticancer effects using MTT assays on different cancer cell lines. The results indicated that compounds with the methylthio substitution exhibited higher cytotoxicity than their counterparts without it .

- Antidiabetic Evaluation : Another research focused on the α-amylase inhibitory activity of related compounds showed promising results with IC50 values ranging from 18.42 μM to 55.43 μM for selected derivatives . This suggests potential for developing new antidiabetic agents based on this scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide, and how are reaction conditions optimized?

- The synthesis typically involves multi-step reactions, starting with oxadiazole ring formation via cyclization of thiosemicarbazides or hydrazides, followed by coupling with naphthamide derivatives. Key steps include:

- Cyclization : Using carbodiimides or POCl₃ as dehydrating agents under reflux in solvents like DMF or THF .

- Acylation : Introducing the naphthamide group via nucleophilic substitution or coupling reagents (e.g., EDC/HOBt) .

- Optimization requires monitoring reaction progress via TLC and adjusting parameters (temperature, solvent polarity, catalyst loading) to maximize yield (typically 60–85%) .

Q. Which spectroscopic and chromatographic techniques are critical for structural validation?

- 1H/13C NMR : Confirms substitution patterns (e.g., methylthio group at C3-phenyl, naphthamide connectivity) .

- HRMS : Validates molecular formula (e.g., expected [M+H]+ at m/z 406.12) .

- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1670 cm⁻¹, N–H bend at ~3300 cm⁻¹) .

- HPLC-PDA : Assesses purity (>95% required for biological assays) .

Q. What solubility and stability data are essential for designing in vitro assays?

- Solubility : Test in DMSO (≥50 mg/mL for stock solutions) and aqueous buffers (PBS at pH 7.4: <0.1 mg/mL, necessitating surfactants) .

- Stability : Monitor degradation in plasma (t½ > 6 hrs) and under UV light (photodegradation <5% over 24 hrs) .

Q. How are preliminary biological activities evaluated?

- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR2) or proteases using fluorogenic substrates .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values in μM range for HepG2 or MCF-7) .

Advanced Research Questions

Q. How can synthetic yields be improved for scale-up without compromising purity?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hrs to 2 hrs) and improves yield by 15–20% .

- Flow chemistry : Enhances reproducibility for oxadiazole formation (residence time: 30 mins, 80°C) .

- Purification : Use preparative HPLC with C18 columns (gradient: 10–90% acetonitrile/water) .

Q. What structure-activity relationship (SAR) insights guide derivative design?

- Key Modifications and Effects :

| Substituent | Position | Biological Impact |

|---|---|---|

| Methylthio (SMe) | C3-phenyl | Enhances lipophilicity (logP +0.5), improving membrane permeability |

| Naphthamide | Oxadiazole-C2 | Critical for H-bonding with kinase ATP-binding pockets |

- Analog Comparison :

- Replacing SMe with Cl reduces IC₅₀ against EGFR by 40% due to electron-withdrawing effects .

Q. What mechanistic pathways explain its inhibitory activity in enzyme assays?

- Molecular Docking : The naphthamide group occupies hydrophobic pockets in kinases, while the oxadiazole mimics adenine in ATP-binding sites .

- Kinetic Studies : Competitive inhibition confirmed via Lineweaver-Burk plots (Ki ≈ 2.1 μM for VEGFR2) .

Q. How does the compound’s stability under physiological conditions impact formulation?

- pH-Dependent Degradation : Rapid hydrolysis in gastric fluid (pH 1.2, t½ = 1.5 hrs) vs. stability in intestinal fluid (pH 6.8, t½ > 24 hrs) .

- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) NPs increase bioavailability by 3-fold in rodent models .

Q. How are contradictory data from biological assays resolved?

- Case Example : Discrepancies in IC₅₀ values (e.g., 5 μM vs. 12 μM for EGFR) may arise from:

- Assay Variability : ATP concentration differences (1 mM vs. 0.1 mM) .

- Cell Line Heterogeneity : MCF-7 (high HER2) vs. A549 (low HER2) .

- Resolution : Standardize protocols (fixed ATP at 0.5 mM) and validate with orthogonal assays (e.g., Western blot for phosphorylated EGFR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.